2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
The compound “2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The molecule also contains a trifluoromethyl group, which can enhance the molecule’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidinone ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a dichlorobenzyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyrimidinone ring might be susceptible to reactions with nucleophiles, while the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Iodocyclization and Chemical Synthesis
Research by Frolova et al. (2016) explored the iodination of related compounds, resulting in cyclization to produce various triiodides and iodides. This study is significant for understanding the chemical transformations and potential synthesis pathways of similar pyrimidinone compounds (Frolova, Kim, & Slepukhin, 2016).
Heterocyclic Precursor Formation
Boyle et al. (2001) discussed the challenges in nitration of 2-amino-6-chloro-4(3H)-pyrimidinone, a closely related compound, revealing the formation of unusual gem-dinitro compounds. These findings are relevant for understanding the behavior of related pyrimidinones under nitration conditions (Boyle, Daly, Leurquin, Robinson, & Scully, 2001).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, including compounds structurally similar to the target molecule. These compounds exhibited potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines. This highlights the potential of such compounds in anticancer research (Hafez & El-Gazzar, 2017).
Biological and Physicochemical Properties
Zadorozhny et al. (2010) conducted a study on substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which are chemically related to the compound . They compared the physicochemical properties and biological potential of these compounds, providing insights into the behavior and applications of similar pyrimidinone derivatives (Zadorozhny, Turov, & Kovtunenko, 2010).
Antiviral and Cytotoxic Activity
Navrotskii (2003) reported on 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, compounds with a structure related to the target molecule, exhibiting anti-HIV-1 activity. This study contributes to understanding the antiviral and cytotoxic potential of such compounds (Navrotskii, 2003).
Synthesis of Heterocyclic Derivatives
Bassyouni and Fathalla (2013) focused on synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. They employed various reagents and conditions, indicating the versatility in synthesizing related pyrimidinone compounds and their potential for diverse biological activities (Bassyouni & Fathalla, 2013).
Chemical Reactions with Heterocyclic Carboxylic Acids
Gubanova et al. (2020) studied the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives of pyrimidinones. This research provides valuable insights into the chemical reactivity and potential applications of pyrimidinone derivatives in coordination chemistry (Gubanova, Sharutin, Sharutina, & Petrova, 2020).
Antimalarial Properties
Colbry, Elslager, and Werbel (1984) explored the synthesis and antimalarial activity of pyrimidinone derivatives, shedding light on the potential therapeutic applications of such compounds in treating malaria (Colbry, Elslager, & Werbel, 1984).
Mechanism of Action
The mechanism of action of this compound would depend on its intended biological target. The pyrimidinone ring is a common feature in many drugs and can bind to various biological targets. The dichlorobenzyl and trifluoromethyl groups could also interact with biological targets, potentially enhancing the compound’s biological activity .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOYBMHYRYBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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